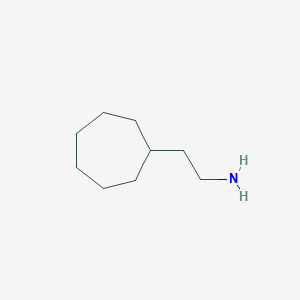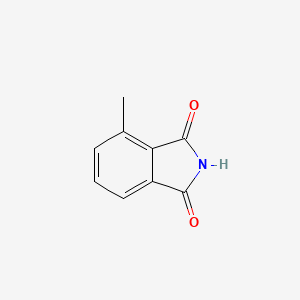
2-Ethyl-2'-iodobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2'-iodobenzophenone is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and reactions that could be relevant to understanding the chemistry of 2-Ethyl-2'-iodobenzophenone. For instance, 2-iodoxybenzoic acid (IBX) and its derivatives are mentioned as catalysts for the oxidation of alcohols to various carbonyl compounds . This suggests that iodine-containing benzophenones may be involved in similar oxidation reactions or could be synthesized through related pathways.
Synthesis Analysis
The synthesis of 2-Ethyl-2'-iodobenzophenone is not explicitly described in the papers. However, the synthesis of related compounds, such as 2-vinylbenzoxazole, is achieved by condensation reactions involving 2-aminophenol . This indicates that similar condensation methods might be applicable for synthesizing 2-Ethyl-2'-iodobenzophenone, possibly starting from an ethyl-substituted phenol and an iodo-substituted benzoyl chloride.
Molecular Structure Analysis
While the molecular structure of 2-Ethyl-2'-iodobenzophenone is not analyzed in the papers, the structure of related compounds like 2-iodoxybenzoic acid is discussed. The presence of the iodine atom in these compounds is significant as it imparts unique reactivity due to its ability to form hypervalent bonds, as seen in the case of 2-iodoxybenzenesulfonic acid (IBS) . The ethyl group in 2-Ethyl-2'-iodobenzophenone would likely influence its electronic properties and could affect its reactivity in a similar manner.
Chemical Reactions Analysis
The papers provide insights into the chemical reactivity of iodine-containing compounds. For example, 2-iodoxybenzoic acid is used for the aromatization of tetrahydro-β-carbolines, indicating its potential as an oxidizing agent . This suggests that 2-Ethyl-2'-iodobenzophenone might also participate in oxidation reactions or serve as a precursor for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Ethyl-2'-iodobenzophenone are not directly reported in the papers. However, the properties of similar iodine-containing compounds, such as their solubility in organic solvents and reactivity towards nucleophiles, can provide indirect information . The presence of the ethyl group would likely affect the compound's hydrophobicity and possibly its boiling and melting points.
Applications De Recherche Scientifique
Synthesis and Cyclization Reactions
2-Ethyl-2'-iodobenzophenone serves as a precursor in Cu(I)-catalyzed intramolecular cyclizations under thermal and microwave conditions. This process offers a reliable alternative for synthesizing fluorene analogues, demonstrating high yields and short reaction times, marking its significance in organic synthesis and chemical transformations (Haggam, 2013).
Carboxylation of Hydroxyarenes
In the development of environmentally friendly chemical processes, 2-Ethyl-2'-iodobenzophenone has potential applications in the carboxylation of hydroxyarenes using metal alkyl carbonates. This method facilitates the synthesis of hydroxybenzoic and hydroxynaphthoic acids, underpinning the production of pharmaceuticals with antiseptic, antituberculous, and bactericide activities (Suerbaev et al., 2015).
Antioxidant and Antimicrobial Studies
Research into the antioxidant and antimicrobial properties of various compounds has highlighted the relevance of derivatives and related chemical structures to 2-Ethyl-2'-iodobenzophenone. Studies on lignan conjugates derived from similar chemical reactions have shown significant antioxidant and antimicrobial activities, suggesting a broader chemical research application in developing pharmaceutical agents with these properties (Raghavendra et al., 2016).
Propriétés
IUPAC Name |
(2-ethylphenyl)-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYCJTILUZCUQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2'-iodobenzophenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





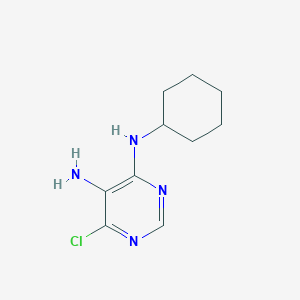

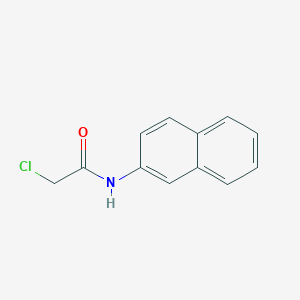
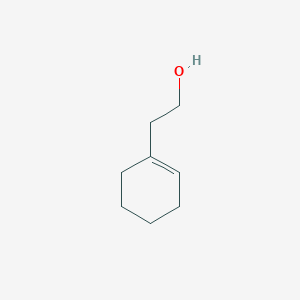
![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)
